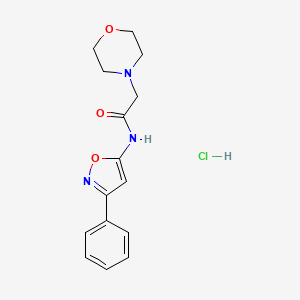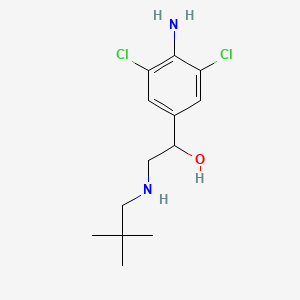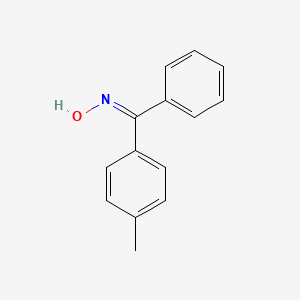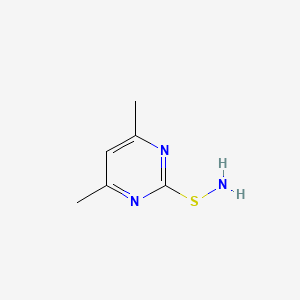
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenyl group, an isoxazole ring, and a morpholine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride typically involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with morpholine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N-(3-phenyl-5-isoxazolyl)propanamides: These compounds share a similar isoxazole ring structure and have been studied for their muscle relaxant and anticonvulsant activities.
(3-Phenyl-5-isoxazolyl)methanol: This compound also features the isoxazole ring and is used in various chemical and biological studies.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is unique due to its combination of the phenyl group, isoxazole ring, and morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
37853-30-8 |
|---|---|
Formule moléculaire |
C15H18ClN3O3 |
Poids moléculaire |
323.77 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H17N3O3.ClH/c19-14(11-18-6-8-20-9-7-18)16-15-10-13(17-21-15)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,16,19);1H |
Clé InChI |
DIKSXFKOZVBCFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)



![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)


![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
